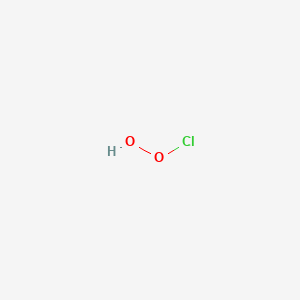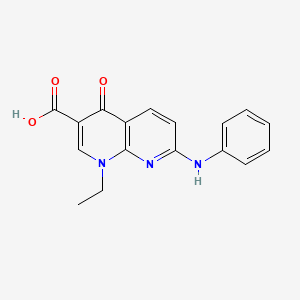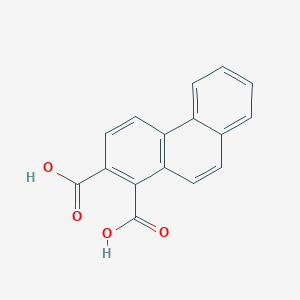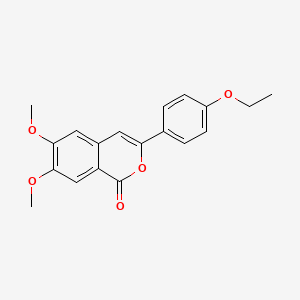![molecular formula C7H3Cl7 B14478836 2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene CAS No. 72051-31-1](/img/structure/B14478836.png)
2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene is a highly chlorinated organic compound with the molecular formula C7H3Cl7. This compound is part of the bicyclo[2.2.1]heptane family, characterized by its unique bicyclic structure. It is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene typically involves the chlorination of bicyclo[2.2.1]hept-2-ene. The process requires the use of chlorine gas under controlled conditions to ensure the selective addition of chlorine atoms to the bicyclic structure. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of bicyclo[2.2.1]hept-2-ene and chlorine gas into a reactor, where the reaction is catalyzed and monitored to maintain optimal conditions. The product is then purified through distillation and crystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of chlorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products
Oxidation: Chlorinated carboxylic acids
Reduction: Less chlorinated bicyclic compounds
Substitution: Hydroxylated or aminated derivatives
科学的研究の応用
2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and cellular structures.
Medicine: Investigated for its potential use in developing new pharmaceuticals, especially those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials due to its stability and unique properties.
作用機序
The mechanism of action of 2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content allows it to form strong bonds with these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific pathways involved.
類似化合物との比較
Similar Compounds
- 1,3,4,5,6,6,7-Heptachlorobicyclo[3.2.0]hept-3-en-2-one
- 1,2,3,4,4,5,6,7,7-Nonachlorobicyclo[3.2.0]hept-2-ene
- 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid
Uniqueness
2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high degree of chlorination makes it more stable and resistant to degradation compared to other similar compounds. This stability is advantageous in various applications, particularly in industrial and research settings.
特性
CAS番号 |
72051-31-1 |
|---|---|
分子式 |
C7H3Cl7 |
分子量 |
335.3 g/mol |
IUPAC名 |
2,3,3,4,5,5,6-heptachlorobicyclo[2.2.1]hept-1-ene |
InChI |
InChI=1S/C7H3Cl7/c8-3-2-1-5(10,6(3,11)12)7(13,14)4(2)9/h3H,1H2 |
InChIキー |
ZDSNKXLHHKMQAA-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C(C1(C(C2Cl)(Cl)Cl)Cl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)

![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]-](/img/structure/B14478768.png)


![1-Ethenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14478778.png)


![5-[3-(Methylamino)propyl]-2,3,4,4a,5,5a,6,7-octahydro-1H-cycloocta[b]indol-1-one](/img/structure/B14478798.png)



![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)-](/img/structure/B14478816.png)
